4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide

Description

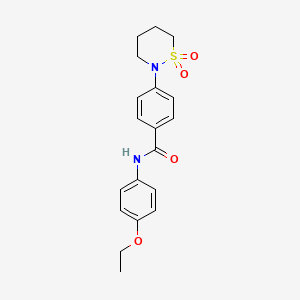

4-(1,1-Dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide is a benzamide derivative featuring a 1,1-dioxothiazinan ring attached to the benzamide core and an N-(4-ethoxyphenyl) substituent. This compound belongs to a class of sulfur-containing heterocyclic molecules, where the dioxothiazinan moiety (a six-membered ring with two oxygen and one sulfur atoms) contributes to its electronic and steric properties.

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-2-25-18-11-7-16(8-12-18)20-19(22)15-5-9-17(10-6-15)21-13-3-4-14-26(21,23)24/h5-12H,2-4,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWXQLXBVYLESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide typically involves multi-step organic reactions. The starting materials might include 4-ethoxybenzoic acid and 2-aminothiazine. The synthesis could involve steps such as:

- Formation of the benzamide core by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-aminothiazine.

- Oxidation of the thiazine ring to introduce the dioxo functionality.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazine ring can be further oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide may have applications in:

Medicinal Chemistry: Potential use as a pharmacophore in drug design.

Materials Science: Use in the synthesis of novel materials with specific properties.

Chemical Research: As a reagent or intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Dioxothiazinan vs. Sulfonamide/Sulfonyl Groups

- N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (): Replaces the dioxothiazinan ring with a pyrrolidine-sulfonyl group. This substitution increases hydrogen bond acceptor count (8 vs. ~5 in the target compound) and polar surface area (62.53 Ų vs.

- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide (): Features a 1,1-dioxidotetrahydrothiophen (five-membered sulfone ring) instead of the six-membered dioxothiazinan. The smaller ring size may reduce steric hindrance but limit conformational flexibility .

Substituent Effects on the Benzamide Core

- 4-Cyano-N-(4-ethoxyphenyl)benzamide (): Substitutes the dioxothiazinan group with a cyano moiety. The cyano group decreases molecular weight (MW: ~280 vs. ~370–380 for dioxothiazinan analogs) and logP (estimated ~2.5 vs. ~3.1–4.5), favoring improved aqueous solubility but reduced lipophilicity .

- N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide (): Replaces the dioxothiazinan with a benzotriazole ring.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on structural analogs.

Key Observations :

- The dioxothiazinan group confers moderate lipophilicity (logP ~3.5), balancing solubility and membrane penetration.

- Sulfonyl-containing analogs (e.g., ) exhibit higher polar surface areas, which may limit blood-brain barrier penetration compared to benzotriazole or cyano derivatives .

Biological Activity

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide is a synthetic compound with potential applications in medicinal chemistry and materials science. Its unique structure, which includes a benzamide core and a dioxothiazinan moiety, suggests significant biological activity that warrants detailed investigation. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. It has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 366.46 g/mol |

| InChI Key | InChI=1S/C19H22N2O4S |

| LogP | 3.6 |

The presence of the dioxothiazinan ring is significant as it is known to enhance pharmacological properties.

Antifungal Activity

Recent studies have shown that benzamide derivatives exhibit antifungal properties. For instance, compounds similar to this compound were evaluated against various fungi such as Botrytis cinerea and Fusarium graminearum. These studies revealed that many derivatives displayed significant fungicidal activity, with some outperforming established antifungal agents like pyraclostrobin .

Synthesis and Evaluation

In one study focusing on the synthesis of benzamides with oxadiazole moieties, compounds were designed to enhance antifungal activity. The synthesized compounds were tested for their efficacy against fungal strains, revealing promising results that support the potential of similar structures like this compound .

Comparative Analysis

A comparative analysis of similar compounds highlights the potential variations in biological activity based on structural modifications:

| Compound Name | Structural Variation | Notable Activity |

|---|---|---|

| 4-(1,1-dioxothiazinan-2-yl)-N-(4-methoxyphenyl)benzamide | Methoxy group instead of ethoxy | Moderate antifungal |

| 4-(1,1-dioxothiazinan-2-yl)-N-(4-chlorophenyl)benzamide | Chlorine substitution | Enhanced receptor binding |

This comparison indicates that slight modifications can lead to significant changes in biological efficacy.

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments suggest that derivatives of benzamides can exhibit varying levels of toxicity. For example, some compounds demonstrated low toxicity in zebrafish embryos at concentrations exceeding typical therapeutic doses . Further studies are needed to establish the safety margin for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.